Superior Inhibition of Aflatoxin G1 Biosynthesis Compared to Apiol and Myristicin
Dillapiol demonstrates specific and potent inhibition of aflatoxin G1 production in Aspergillus parasiticus, significantly outperforming its structural congeners. It exhibits a 1.6-fold greater potency than apiol and a 23.3-fold greater potency than myristicin [1].
| Evidence Dimension | Inhibition of aflatoxin G1 biosynthesis |
|---|---|
| Target Compound Data | IC50 = 0.15 µM |
| Comparator Or Baseline | Apiol: IC50 = 0.24 µM; Myristicin: IC50 = 3.5 µM |
| Quantified Difference | 1.6-fold more potent than apiol; 23.3-fold more potent than myristicin |
| Conditions | Aspergillus parasiticus culture; in vitro assay measuring aflatoxin G1 production without inhibiting fungal growth or aflatoxin B1 production. |
Why This Matters
This specificity allows for selective targeting of aflatoxin G1 biosynthesis, a key concern in agricultural commodities, without impacting fungal viability or other aflatoxin types, providing a unique tool for food safety research [1].
- [1] Razzaghi-Abyaneh, M., et al. (2007). Dillapiol and Apiol as specific inhibitors of the biosynthesis of aflatoxin G1 in Aspergillus parasiticus. Bioscience, Biotechnology, and Biochemistry, 71(9), 2329-2332. View Source
